N-Boc-(+/-)-3-aminohept-6-enal

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

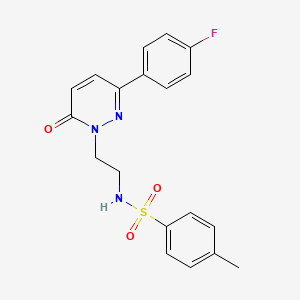

“N-Boc-(+/-)-3-aminohept-6-enal” is a compound that involves the use of a Boc (tert-butyloxycarbonyl) group. The Boc group is a common protecting group used in organic synthesis, particularly in the synthesis of multifunctional targets and structurally complicated natural products . The Boc group plays a pivotal role in the synthesis of multifunctional targets and as amino functions often occur in this context, issues related to their protection become prominent .

Synthesis Analysis

The synthesis of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . A library of bis-chalcones that are similar in structure to EF-24, a bis-chalcone molecule known to have anti-cancer properties, has been synthesized .Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations . Scavengers such as thiophenol may prevent nucleophilic substrates from being alkylated .Aplicaciones Científicas De Investigación

Native Chemical Ligation and Peptide Synthesis

Native Chemical Ligation at Phenylalanine : The synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine enables native chemical ligation at phenylalanine, demonstrating the utility of N-Boc amino acids in peptide synthesis. This method was applied to the synthesis of complex peptides, showing compatibility with reactive side chains and the ability to ligate peptides other than glycine (Crich & Banerjee, 2007).

Environmentally Friendly Peptide Synthesis

Environmentally Benign Peptide Synthesis : An original methodology for peptide bond synthesis avoids toxic solvents and reactants, using ball-milling of Boc-protected α-amino acid derivatives. This approach, applied to the synthesis of Leu-enkephalin, represents an efficient and environmentally benign method for peptide synthesis (Bonnamour et al., 2013).

Efficient N-tert-Butoxycarbonylation

N-tert-Butoxycarbonylation of Amines : Demonstrates the efficiency of using heteropoly acid H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines, highlighting the importance of the N-Boc moiety as an amine protecting group in organic synthesis. This method offers a chemoselective, environmentally friendly, and high-yield approach for protecting amines (Heydari et al., 2007).

Enantioselective Synthesis

Enantioselective Addition of Masked Acyl Cyanides to N-Boc Imines : Highlights the enantioselective synthesis of α-amino acid derivatives and peptides from N-Boc imines, showcasing the versatility of N-Boc derivatives in synthesizing enantioenriched peptides and amino acid derivatives with good yields and selectivity (List & van Gemmeren, 2015).

Safety and Hazards

The safety data sheet for a similar compound, N-BOC-AMINOEHTOXY-ETHOXY-ETHOXY-ETHANOL, suggests that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Mecanismo De Acción

Target of Action

The primary target of N-Boc-(+/-)-3-aminohept-6-enal is the amine group present in various biomolecules . The tert-butyloxycarbonyl (Boc) group is one of the most widely used amine-protecting groups in multistep reactions in synthetic organic chemistry as well as in peptide synthesis .

Mode of Action

This compound interacts with its targets through a process known as N-Boc protection. This process involves the use of di-tert-butyl dicarbonate (Boc2O) under a variety of conditions . The Boc group is easily introduced and readily removed under a variety of conditions . This process is chemoselective, meaning it selectively reacts with certain functional groups over others .

Biochemical Pathways

The N-Boc protection process affects the biochemical pathways of the target molecules. The presence of the amine moiety in a wide range of biomolecules makes protection of amines one of the most fundamental and useful transformations in organic synthesis, especially in peptide chemistry . N-Boc protection is frequently reported by base-catalysed reactions using various reagents .

Pharmacokinetics

The n-boc protection process is known to be efficient and sustainable, which may influence the bioavailability of the compound .

Result of Action

The result of the N-Boc protection process is the formation of N-Boc protected amines, amino acids, and peptides . This process allows for the selective protection of the α-amino group of various molecules . The N-Boc derivatives are resistant to racemization during peptide synthesis, making this protocol more applicable in multistep reactions .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the use of a Brønsted Acidic Deep Eutectic Solvent (DES) has been described as an efficient and sustainable method for N-Boc deprotection . This method allows the deprotection of a wide variety of N-Boc derivatives in excellent yields . The strategy has found advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .

Análisis Bioquímico

Biochemical Properties

N-Boc-(+/-)-3-aminohept-6-enal plays a significant role in biochemical reactions. It is used for the chemoselective mono-N-Boc protection of various structurally diverse amines, amino acids, and peptides . This compound interacts with enzymes such as Amberlyst-15, which acts as a catalyst in ethanol . The nature of these interactions is primarily through the formation of bonds during the protection and deprotection processes .

Molecular Mechanism

The molecular mechanism of this compound involves the protection of amines, a fundamental transformation in organic synthesis . The compound exerts its effects at the molecular level through the formation of tert-butylcarbamates, which are stable towards a wide range of nucleophilic reagents and alkaline reaction conditions .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound exhibits stability over time . The compound does not undergo competitive side-reactions such as the formation of isocyanate, urea, oxazolidinone, and N,N-di-Boc derivatives

Metabolic Pathways

It is known that the compound is used for the protection of amines, a key functionality present in several compounds such as natural products, amino acids, and peptides

Propiedades

IUPAC Name |

tert-butyl N-(1-oxohept-6-en-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-5-6-7-10(8-9-14)13-11(15)16-12(2,3)4/h5,9-10H,1,6-8H2,2-4H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSVBNCEZCRCFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC=C)CC=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-Cyano-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-thiophen-2-ylprop-2-enamide](/img/structure/B2775508.png)

![5-[1-(3-ethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2775517.png)

![methyl 2-[({1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazol-4-yl}carbonyl)amino]benzoate](/img/structure/B2775518.png)

![7-(3-(benzo[d]oxazol-2-ylthio)propyl)-8-(4-benzylpiperazin-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/no-structure.png)

![1-(4'-Bromo-[1,1'-biphenyl]-3-yl)naphthalene](/img/structure/B2775524.png)

![2-[[4-amino-5-(3-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2775526.png)